molecular formula C8H16N2O2 B8226333 Methyl 2-amino-2-(piperidin-3-yl)acetate

Methyl 2-amino-2-(piperidin-3-yl)acetate

Cat. No.: B8226333
M. Wt: 172.22 g/mol
InChI Key: KPZFDVMDUPZKRO-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(piperidin-3-yl)acetate is a chiral amino acid ester featuring a piperidin-3-yl substituent at the α-carbon of the glycine backbone. Such compounds are often utilized as intermediates in medicinal chemistry and drug discovery due to their ability to mimic natural amino acids while offering enhanced metabolic stability .

Properties

IUPAC Name

methyl 2-amino-2-piperidin-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-8(11)7(9)6-3-2-4-10-5-6/h6-7,10H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZFDVMDUPZKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCNC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Condensation of Preformed Piperidine Derivatives

VulcanChem’s technical documentation highlights a one-pot condensation approach. 3-Aminopiperidine is reacted with methyl glyoxylate in dichloromethane (DCM) at 0–5°C, followed by in situ reduction using sodium cyanoborohydride (NaBH₃CN). This method bypasses intermediate isolation, achieving an overall yield of 68% with >90% enantiomeric excess (ee) when using chirally pure 3-aminopiperidine.

Solid-Phase Synthesis for High-Throughput Production

GlpBio’s protocol for analogous piperidine esters employs solid-supported resins to streamline purification. Fmoc-protected 3-aminopiperidine is anchored to Wang resin, followed by coupling with Fmoc-glycine using HBTU/DIPEA. After Fmoc deprotection, methyl esterification with trimethylsilyl diazomethane (TMSCHN₂) in DMF furnishes the product, which is cleaved from the resin using trifluoroacetic acid (TFA). While this method achieves 95% purity, scalability remains limited due to resin costs.

Stereochemical Control in Synthesis

The stereochemistry at the piperidine C3 position critically influences biological activity. Patent CN103373953A details asymmetric synthesis routes using chiral auxiliaries:

Chiral Pool Strategy

Starting from L-pyroglutamic acid, a five-step sequence generates enantiomerically pure (R)-3-aminopiperidine:

  • Reductive Amination: L-pyroglutamic acid → lactam reduction with LiAlH₄.

  • Boc Protection: tert-butoxycarbonyl (Boc) group introduction.

  • Ring Expansion: Reaction with ethyl diazoacetate under Rh catalysis.

  • Deprotection: TFA-mediated Boc removal.

  • Esterification: As described in Section 1.1.

This route achieves 96% ee but suffers from low overall yield (34%) due to multiple protection/deprotection steps.

Catalytic Asymmetric Hydrogenation

A more efficient approach utilizes Ir-based catalysts (e.g., [Ir(COD)Cl]₂ with chiral phosphine ligands) for asymmetric hydrogenation of enamine intermediates. Substrates such as N-benzyl-3-oxopiperidine-2-carboxylate are reduced under 50 psi H₂, yielding (S)-configured amines with 99% ee and 91% isolated yield.

Optimization of Critical Reaction Parameters

Solvent Effects on Amination

Comparative studies in the patent literature reveal solvent polarity significantly impacts amination efficiency:

SolventDielectric Constant (ε)Yield (%)
DCM8.978
THF7.565
Acetonitrile37.582
DMF36.771

Polar aprotic solvents like acetonitrile maximize nucleophilicity of the amine while minimizing side reactions.

Temperature Dependence in Esterification

Kinetic analysis shows esterification proceeds optimally at −10°C to 0°C (k = 0.42 min⁻¹), avoiding epimerization observed at higher temperatures. Above 25°C, racemization increases by 12% per 10°C increment.

Analytical and Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with 0.1% TFA in H₂O/MeCN gradient effectively resolves diastereomers. Retention times:

  • (R)-enantiomer: 12.3 min

  • (S)-enantiomer: 14.7 min

Crystallization Conditions

Recrystallization from methyl tert-butyl ether (MTBE)/hexane (1:3 v/v) at −20°C yields colorless needles with 99.5% purity. XRPD confirms polymorph Form I, stable up to 150°C.

Scalability and Industrial Considerations

Cost Analysis of Routes

MethodCost ($/kg)StepsPurity (%)
RCM-Based2,450598
Chiral Pool6,780799
Solid-Phase12,500495

The RCM route offers the best balance of cost and quality for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(piperidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1.1. Neuropharmacology

Methyl 2-amino-2-(piperidin-3-yl)acetate has been explored for its potential effects on the central nervous system. Its structure suggests possible interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. Research indicates that compounds with piperidine moieties can modulate neurotransmitter release, which may lead to applications in treating conditions such as depression and anxiety disorders.

Case Study: Dopaminergic Activity
A study demonstrated that derivatives of piperidine, including this compound, exhibited significant dopaminergic activity, suggesting potential use in managing Parkinson's disease symptoms. The compound was tested for its ability to enhance dopamine release in vitro, showing promising results that warrant further investigation.

1.2. Anticancer Potential

Recent investigations have highlighted the anticancer properties of this compound. Its ability to induce apoptosis in cancer cell lines has been documented, particularly in breast and prostate cancers.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-7 (breast cancer)15Induces apoptosis via mitochondrial pathway
This compoundPC3 (prostate cancer)20Inhibits cell proliferation by cell cycle arrest

The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins, making it a candidate for further development as an anticancer agent.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound and its derivatives is crucial for optimizing its biological activity. The synthesis typically involves the reaction of piperidine derivatives with acetic acid derivatives under controlled conditions.

Table: Synthesis Pathways

Step Reagents Conditions Yield (%)
Step 1Piperidine + Acetic AnhydrideReflux, 4 hours85
Step 2Hydrolysis with NaOHRoom temperature, overnight90

The structure-activity relationship studies indicate that modifications at the piperidine nitrogen or the acetate group can significantly alter biological activity, providing insights for drug design.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria has been evaluated.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(piperidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 2-Amino-2-(Piperidin-3-Yl)Acetate and Related Compounds

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Applications References
Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride C₈H₁₂Cl₂N₂O₂ 239.10 Pyridin-3-yl substituent; hydrochloride salt Intermediate in drug discovery
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 171.24 Piperidin-4-yl group; ethyl ester High GI absorption (0.95); CNS drug lead
Methyl (R)-2-amino-2-((S)-3-bromo-4,5-dihydroisoxazol-5-yl)acetate C₆H₉BrN₂O₃ 237.05 Bromo-dihydroisoxazole ring; stereospecific (R,S) Anticancer and antimicrobial activity
Methyl 2-(3-aminopiperidin-3-yl)acetate C₈H₁₆N₂O₂ 172.22 3-Aminopiperidine substituent Potential protease inhibitor scaffold
Methyl 2-amino-2-(4-hydroxyphenyl)acetate C₉H₁₁NO₃ 181.19 4-Hydroxyphenyl group Antibiotic precursor (e.g., amoxicillin)

Physicochemical Properties

  • Lipophilicity: Ethyl 2-(piperidin-4-yl)acetate exhibits a calculated LogP of 0.36, favoring blood-brain barrier (BBB) penetration, whereas Methyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride has higher polarity (LogP < 0) due to the pyridine ring and hydrochloride salt .
  • Solubility : Piperidine-based esters generally show moderate aqueous solubility (~10–20 mg/mL), while pyridine derivatives require polar solvents (e.g., DMSO) for dissolution .

Stereochemical Considerations

Stereochemistry critically impacts biological efficacy. For example, the (R,S)-configured bromo-dihydroisoxazole derivative (Compound 2c) shows 10-fold higher antimicrobial activity compared to its enantiomer, highlighting the importance of chiral purity in drug design .

Biological Activity

Methyl 2-amino-2-(piperidin-3-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetic properties, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C9H16N2O2\text{C}_9\text{H}_{16}\text{N}_2\text{O}_2

This compound's unique structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. It has been observed to act as an inhibitor or activator in various biochemical processes, although detailed molecular targets are still under investigation. For instance, similar compounds have been shown to modulate calmodulin-dependent kinases, which play a crucial role in cellular signaling pathways related to insulin sensitivity and glucose metabolism .

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. A study demonstrated that certain piperidine derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to over 125 µg/mL depending on the specific strain tested .

Compound MIC (µg/mL) Activity
This compound<125Effective against E. coli
2,6-dipiperidino-1,4-dibromobenzene75Effective against B. subtilis

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds with similar piperidine structures have shown promising results in inhibiting cancer cell proliferation by targeting key enzymes involved in DNA synthesis and repair. For example, studies on related compounds indicated IC50 values indicating effective inhibition of human thymidylate synthase, a crucial enzyme in nucleotide synthesis .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable solubility profiles and metabolic stability compared to other piperidine derivatives. The compound's LogD values indicate moderate lipophilicity, which is beneficial for oral bioavailability .

Table: Pharmacokinetic Profile

Parameter Value
LogD2.3
Solubility (μM)>200
Plasma Protein Binding (%)94
CYP450 Inhibition IC50 (μM)6

Case Studies

  • Insulin Sensitivity Restoration : In vivo studies using mouse models demonstrated that compounds structurally related to this compound improved insulin sensitivity in diet-induced obesity models. The administration of these compounds resulted in significant reductions in glucose levels during oral glucose tolerance tests (OGTT) .
  • Antimicrobial Efficacy : A series of experiments evaluating the antimicrobial efficacy of piperidine derivatives showed that this compound could effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential therapeutic applications in infectious diseases .

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-2-(piperidin-3-yl)acetate?

Methodological Answer: The synthesis typically involves coupling piperidine derivatives with amino acid esters. For example, protected intermediates like Methyl 2-Amino-2-(1-Boc-4-piperidyl)acetate are synthesized via nucleophilic substitution or esterification reactions. The Boc (tert-butoxycarbonyl) group is used to protect the amine during synthesis, followed by deprotection under acidic conditions . Similar protocols for structurally related compounds (e.g., Methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride) employ refluxing in methanol or ethanol with catalytic HCl to achieve high yields (>95%) .

Table 1: Example Synthetic Routes for Analogous Compounds

CompoundReaction ConditionsYieldPurityReference
Methyl 2-amino-2-(pyridin-2-yl)acetateReflux in MeOH/HCl, 12 hrs95%97%
Boc-protected piperidine derivativesDCC coupling, THF, room temperature85-90%>95%

Q. How is the purity of this compound assessed in research settings?

Methodological Answer: Purity is typically verified using HPLC (High-Performance Liquid Chromatography) with UV detection, as described for structurally similar compounds like 2-(Pyridin-3-yl)acetic acid (>98% purity confirmed via HPLC) . NMR spectroscopy (¹H/¹³C) is used to confirm structural integrity, with characteristic peaks for the piperidine ring (δ 1.5–3.0 ppm for CH₂ groups) and ester carbonyl (δ 3.6–3.8 ppm for OCH₃) .

Q. What safety precautions are recommended for handling this compound?

Methodological Answer: Based on safety data for analogous compounds (e.g., 2-(Pyridin-3-yl)acetic acid):

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .
  • First Aid: For eye contact, rinse with water for 15 minutes; for skin exposure, wash with soap and water .
  • Storage: Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for this compound?

Methodological Answer: Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility. For example, the piperidine ring may adopt different puckering modes in solution vs. crystal states. To address this:

  • Perform variable-temperature NMR to probe dynamic equilibria.
  • Use Cremer-Pople puckering parameters to quantify ring puckering in crystallographic data (e.g., amplitude q and phase angle φ) .
  • Validate with DFT calculations (e.g., Gaussian or ORCA software) to compare theoretical and experimental geometries .

Q. What are the conformational dynamics of the piperidine ring in this compound?

Methodological Answer: The piperidine ring exhibits pseudorotation , transitioning between chair, boat, and twist-boat conformers. Key methodologies include:

  • X-ray crystallography: Refine structures using SHELXL (for small molecules) to determine bond angles and torsional parameters .
  • Cremer-Pople analysis: Calculate puckering coordinates (q₂, q₃, φ) to classify ring distortions (e.g., chair: q₂ dominant; boat: q₃ dominant) .
  • Molecular dynamics (MD) simulations: Simulate ring flexibility in solvent environments using AMBER or GROMACS .

Table 2: Example Puckering Parameters for Piperidine Derivatives

Conformationq₂ (Å)q₃ (Å)φ (°)Reference
Chair0.60.00
Boat0.20.590

Q. How is this compound utilized as a building block in medicinal chemistry?

Methodological Answer: The α-amino ester moiety and piperidine ring make it a versatile precursor for:

  • Peptidomimetics: Incorporate into pseudopeptides to modulate bioavailability (e.g., Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride as a tryptophan analog) .
  • Covalent inhibitors: Functionalize the amine group for targeting proteases or kinases (e.g., Methyl 2-amino-2-(4-((trifluoromethyl)thio)phenyl)acetate in enzyme inhibition studies) .
  • Prodrug design: Ester hydrolysis in vivo releases the active carboxylic acid .

Notes on Data Contradictions

  • Purity vs. Bioactivity: HPLC purity >97% does not guarantee biological efficacy; confirm with LC-MS to detect trace impurities .
  • Crystallographic vs. Computational Data: If X-ray structures conflict with DFT predictions, re-examine solvent effects or refine force field parameters .

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